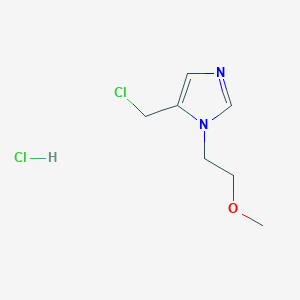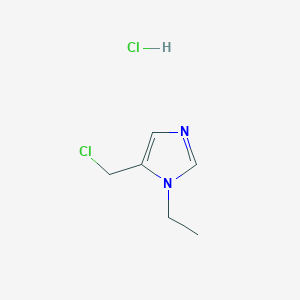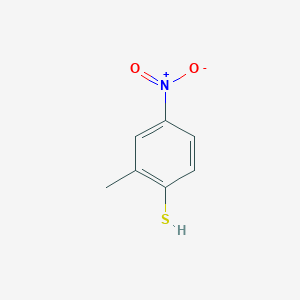
1-(2-methylpropyl)-1H-imidazole-2-carbaldehyde
説明
1-(2-methylpropyl)-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Studies
The synthesis and properties of new imines and bisimines derived from related imidazole carbaldehydes, including those with substitutions similar to "1-(2-methylpropyl)-1H-imidazole-2-carbaldehyde," have been extensively studied. These compounds are synthesized through condensation reactions with various amines, yielding chiral and achiral imines and bisimines characterized by NMR spectroscopy, mass spectrometry, and elemental analyses. Notably, the stability constants of Cu(II) complexes of selected imines/bisimines were determined, highlighting their potential in coordination chemistry and material science applications (Pařík & Chlupatý, 2014).
Catalytic Applications
The catalytic properties of compounds related to "this compound" have been explored in various chemical reactions. For instance, copper-catalyzed oxidative coupling reactions utilizing α,β-unsaturated aldehydes with amidines to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes demonstrate the utility of these compounds in organic synthesis. This methodology features aldehyde preservation, the use of inexpensive catalysts, high atom economy, and mild reaction conditions, making it a valuable tool in the synthesis of complex heterocyclic structures (Li et al., 2015).
Biological Activity
Derivatives of imidazole carbaldehydes, including structures akin to "this compound," are used as precursors in the synthesis of biologically active molecules. These compounds have been converted into various heterocyclic compounds that display potential biological activities. For example, synthesis starting from 4-methyl-1H-imidazole-5-carbaldehyde and modification of the N-1 atom of the imidazole ring with different alkyl groups have led to the creation of compounds that could exhibit biological activities, highlighting their significance in medicinal chemistry (Orhan et al., 2019).
Photoluminescence Properties
Research on zinc(II) mononuclear complexes involving imidazole carbaldehyde ligands has revealed that the structural configuration of these complexes, influenced by terminal anions, significantly affects their photoluminescence properties. Such studies not only advance our understanding of the structural chemistry of these complexes but also explore their potential applications in materials science, particularly in the development of photoluminescent materials (Li et al., 2019).
作用機序
Target of Action
Imidazoles, the class of compounds to which it belongs, are known to interact with a diverse range of targets due to their versatile structure . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazoles are known to interact with their targets in a variety of ways, depending on the specific structure and substitution patterns of the compound . The formation of the imidazole ring involves the construction of several bonds, which can influence the compound’s interaction with its targets .
Biochemical Pathways
For instance, Imidazole-2-carboxaldehyde has been identified as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is significant in the inhibition of type 2 diabetes .
Pharmacokinetics
The compound is a liquid at room temperature , which could potentially influence its absorption and distribution in the body.
Result of Action
Imidazoles are known to have a wide range of effects due to their versatile structure and ability to interact with various targets .
特性
IUPAC Name |
1-(2-methylpropyl)imidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7(2)5-10-4-3-9-8(10)6-11/h3-4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWIIAQBWRSEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3142037.png)
![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B3142048.png)


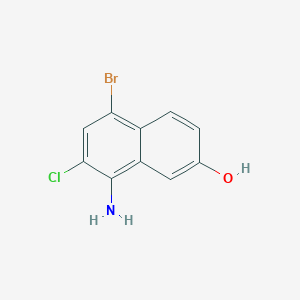
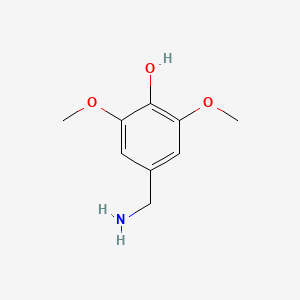

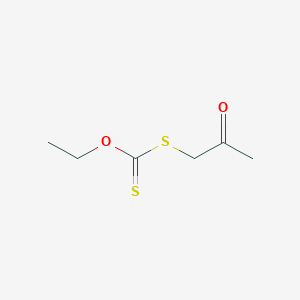

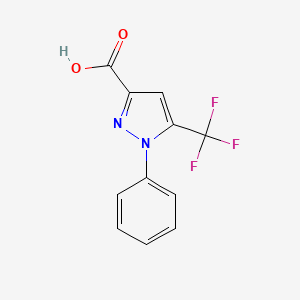
![5-[(3-Chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3142097.png)
